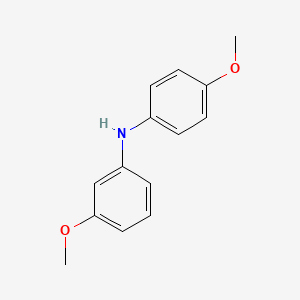

3-methoxy-N-(4-methoxyphenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-8-6-11(7-9-13)15-12-4-3-5-14(10-12)17-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETFGWQHUYDJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577223 | |

| Record name | 3-Methoxy-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3661-49-2 | |

| Record name | 3-Methoxy-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methoxy-N-(4-methoxyphenyl)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-methoxy-N-(4-methoxyphenyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a diarylamine of interest in materials science and pharmaceutical research. We will dissect the prevalent synthetic strategies, focusing on the underlying chemical principles, optimization of reaction conditions, and the rationale behind methodological choices. The primary focus will be on modern palladium-catalyzed cross-coupling reactions, which offer significant advantages over classical methods. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this synthesis.

Introduction and Strategic Analysis

The synthesis of diarylamines, such as this compound, is a cornerstone of modern organic chemistry. These scaffolds are prevalent in organic light-emitting diodes (OLEDs), polymer chemistry, and as key intermediates in the synthesis of complex pharmaceutical agents. The core challenge in synthesizing this target molecule lies in the formation of the C-N bond between the two distinct aryl moieties.

A retrosynthetic analysis reveals two primary disconnection points, both centered on the diarylamine nitrogen atom. This leads to two main synthetic strategies:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for C-N bond formation, utilizing a palladium catalyst and a phosphine ligand to couple an amine with an aryl halide.[1][2]

-

Copper-Catalyzed Ullmann Condensation: A classical method that predates palladium catalysis, involving the coupling of an amine and an aryl halide using a copper catalyst, often under harsh reaction conditions.[3][4]

While other methods like reductive amination exist for C-N bond formation, they are not directly applicable to the synthesis of a diarylamine from two aryl precursors and are thus not the focus of this guide.[5][6][7] The Buchwald-Hartwig amination is generally considered the superior method due to its milder conditions, broader substrate scope, and higher functional group tolerance.[1][8]

Primary Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent strategy for the synthesis of this compound.[1] The reaction's success hinges on a synergistic interplay between a palladium precatalyst, a bulky electron-rich phosphine ligand, and a suitable base. The catalytic cycle, a well-established mechanism, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[9]

There are two logical approaches to the target molecule using this methodology:

-

Route A: Coupling of 3-methoxyaniline with a 4-haloanisole (e.g., 4-bromoanisole).

-

Route B: Coupling of p-anisidine (4-methoxyaniline) with a 3-haloanisole (e.g., 3-bromoanisole).

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail Route A.

Logical Flow of the Buchwald-Hartwig Synthesis

Caption: Buchwald-Hartwig amination workflow for synthesis.

Causality Behind Experimental Choices

-

Catalyst System (Palladium Precatalyst & Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are essential. They accelerate the rate-limiting reductive elimination step, prevent the formation of inactive catalyst species, and promote the initial oxidative addition of the aryl bromide.[2] Pd₂(dba)₃ is a common, air-stable Pd(0) source that becomes active in solution.

-

Base: A strong, non-nucleophilic base is required to deprotonate the aniline nitrogen, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is highly effective. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be used, which may be beneficial if the substrates are base-sensitive.

-

Solvent and Temperature: The reaction requires an anhydrous, aprotic solvent to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are standard choices. Heating is necessary to provide the activation energy for the oxidative addition and reductive elimination steps.

Alternative Pathway: The Ullmann Condensation

The Ullmann condensation is the classical method for forming diarylamine bonds.[3] It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.[4][10]

Reaction Scheme: 3-methoxyaniline + 4-iodoanisole --(CuI, Base, High Temp)--> this compound

Methodological Considerations and Limitations

-

Reaction Conditions: The Ullmann reaction is notorious for requiring harsh conditions, often demanding temperatures in excess of 150-210 °C.[3]

-

Reagents: Stoichiometric or near-stoichiometric amounts of copper are often needed. Aryl iodides are typically more reactive than bromides.[3] High-boiling polar solvents like DMF or nitrobenzene are common.

-

Trustworthiness: This method suffers from lower functional group tolerance and often gives lower yields compared to the Buchwald-Hartwig amination. Its primary advantage lies in the lower cost of copper compared to palladium, but from an efficiency and environmental standpoint, it is generally less favorable.[2]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a validated, step-by-step protocol for the synthesis of this compound via Route A.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. All reagents are toxic and/or irritant. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Role |

| 4-Bromoanisole | 1.0 | 187.04 | 1.87 g | Aryl Halide |

| 3-Methoxyaniline | 1.2 | 123.15 | 1.48 g | Amine |

| Pd₂(dba)₃ | 0.01 | 915.72 | 92 mg | Precatalyst |

| Xantphos | 0.02 | 578.68 | 116 mg | Ligand |

| Sodium tert-butoxide | 1.4 | 96.10 | 1.35 g | Base |

| Anhydrous Toluene | - | - | 50 mL | Solvent |

Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol), 3-methoxyaniline (1.48 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (116 mg, 0.2 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) as the eluent to afford the pure product.

-

Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a white to off-white solid.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the palladium-catalyzed Buchwald-Hartwig amination. This method offers high yields, excellent functional group tolerance, and operates under significantly milder conditions than the classical Ullmann condensation. The choice of a bulky, electron-rich phosphine ligand in conjunction with a palladium source and a strong, non-nucleophilic base is paramount to the success of the reaction. The detailed protocol provided in this guide serves as a robust starting point for researchers requiring access to this and structurally similar diarylamine compounds.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of concentrations of different Pd(II)-complexes on the coupling of p-bromoanisole. Retrieved from [Link]

-

ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 6. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemicals [chemicals.thermofisher.cn]

physicochemical properties of 3,4'-dimethoxydiphenylamine

An In-depth Technical Guide to the Physicochemical Properties of 3,4'-Dimethoxydiphenylamine

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 101-70-2). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes empirical data with practical, field-proven insights. It covers structural data, solubility, thermal properties, stability, and reactivity, supported by detailed experimental protocols. The objective is to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this versatile compound.

Introduction and Strategic Importance

3,4'-Dimethoxydiphenylamine, also known by synonyms such as Bis(4-methoxyphenyl)amine and Di-p-anisylamine, is an aromatic amine of significant interest in advanced materials and as a synthetic intermediate.[1][2][3] Its molecular architecture, featuring two methoxy-substituted phenyl rings linked by a secondary amine, imparts unique electronic and structural characteristics. These attributes make it a valuable component in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers.[1][4] In the realm of drug discovery, the diphenylamine scaffold is a recurring motif in pharmacologically active molecules, suggesting the potential of its derivatives as building blocks for novel therapeutic agents.[5] A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its successful application, enabling researchers to predict its behavior in various systems, design robust experimental plans, and ensure proper handling and storage.

Molecular and Structural Data

The fundamental identity of a chemical compound is rooted in its structure. The key identifiers and structural properties for 3,4'-dimethoxydiphenylamine are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methoxy-N-(4-methoxyphenyl)aniline | [6] |

| CAS Number | 101-70-2 | [1][6][7][8] |

| Molecular Formula | C₁₄H₁₅NO₂ | [1][6][8] |

| Molecular Weight | 229.27 g/mol | [1][6][8] |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | [6] |

| InChIKey | VCOONNWIINSFBA-UHFFFAOYSA-N | [6][8] |

The presence of two electron-donating methoxy groups and a central secondary amine significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions.

Caption: 2D structure of 3,4'-dimethoxydiphenylamine.

Summary of Core Physicochemical Properties

The following table provides a consolidated overview of the key physicochemical data for 3,4'-dimethoxydiphenylamine, offering a quick reference for laboratory use.

| Property | Value | Comments / Conditions | Source(s) |

| Physical Appearance | Fine, very light gray to silver-gray crystalline solid. Off-white to light brown powder. | At standard temperature and pressure. | [6][7][8] |

| Melting Point | 100 - 104 °C | [1][3] | |

| Boiling Point | 250 - 255 °C | At 15 Torr. | [7] |

| Density | ~1.1 g/cm³ | Estimates range from 1.095 to 1.127 g/cm³. | [1][7][8][9] |

| Water Solubility | Insoluble (< 1 mg/mL at 20°C) | Poor aqueous solubility is a key characteristic. | [1][6][7][8] |

| Organic Solvent Solubility | Soluble in Methanol. Slightly soluble in Chloroform, Ethyl Acetate. | [1][8] | |

| LogP (Octanol/Water) | 3.4 - 3.6 | Predicted value; indicates high lipophilicity. | [7][10] |

| pKa (Acid Dissociation Constant) | 2.16 ± 0.40 | Predicted value for the protonated amine. | [8][9] |

In-Depth Analysis of Physicochemical Characteristics

Solubility Profile: Implications for Formulation and Bioavailability

The solubility of 3,4'-dimethoxydiphenylamine is markedly poor in aqueous solutions, with values reported as less than 1 mg/mL.[6][7] This behavior is expected given its predominantly nonpolar, aromatic structure and high predicted LogP value of ~3.5.[7][10] Conversely, it demonstrates solubility in organic solvents like methanol and slight solubility in chloroform and ethyl acetate.[1][8]

Expert Insight: For drug development professionals, the low aqueous solubility is a critical parameter that would classify this molecule under the Biopharmaceutics Classification System (BCS) as likely Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This necessitates the use of formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations to enhance dissolution and bioavailability in preclinical studies. In materials science, its solubility in specific organic solvents is leveraged for solution-based processing and thin-film deposition for electronic devices.[4]

Thermal Properties: Stability Under Processing Conditions

3,4'-Dimethoxydiphenylamine is a crystalline solid with a defined melting point range of 100-104°C.[1] Its high boiling point, even under reduced pressure (250-255°C at 15 Torr), is indicative of strong intermolecular forces and substantial thermal stability.[7] This thermal resilience is a key attribute for its application in high-performance polymers and OLEDs, which often involve high-temperature processing steps.[4][11] The stability is attributed to the rigid aromatic backbone. While specific decomposition temperature data is limited, it is expected to be stable well above its melting point.[11][12]

Lipophilicity and Acidity (LogP & pKa)

The predicted octanol-water partition coefficient (LogP) of approximately 3.5 signifies a highly lipophilic or hydrophobic character.[7][10] This property is fundamental to its behavior in biological systems, suggesting it will readily partition into lipid membranes.

The predicted pKa of ~2.16 for the protonated amine indicates that the secondary amine is a very weak base.[8][9]

Expert Insight: The causality behind this weak basicity lies in the delocalization of the nitrogen lone pair of electrons into the two adjacent aromatic rings. This resonance stabilization reduces the availability of the lone pair for protonation. Consequently, under physiological pH (~7.4), the molecule will exist almost exclusively in its neutral, non-ionized form. This, combined with its high lipophilicity, favors passive diffusion across biological membranes, a key consideration in drug design.

Reactivity and Chemical Stability

3,4'-Dimethoxydiphenylamine exhibits sensitivity to prolonged air exposure, undergoing slow oxidation.[1][6][7] This is a common characteristic of diarylamines. As a weak base, it will react exothermically with acids to form salts.[6][7][8] It is incompatible with strong oxidizing agents and other reactive species like isocyanates and acid halides.[7][8]

Trustworthiness in Practice: To ensure the integrity of the material, it must be handled and stored under controlled conditions. The standard, self-validating protocol is to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place, often at refrigerated temperatures.[1][8] This mitigates degradation from atmospheric oxygen and light, ensuring the reproducibility of experimental results.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standardized, self-validating methods for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

-

Calibration: Calibrate the melting point apparatus using certified reference standards (e.g., caffeine, vanillin) with melting points bracketing the expected range of the sample.

-

Sample Preparation: Finely powder a small amount of dry 3,4'-dimethoxydiphenylamine. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to approximately 15°C below the expected melting point (100°C).

-

Fine Measurement: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range should be narrow for a pure substance.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: LogP Determination (Shake-Flask Method - OECD 107)

This protocol outlines the gold-standard shake-flask method for determining the octanol-water partition coefficient.

Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

-

System Equilibration: Prepare mutually saturated solvents by shaking n-octanol and water together for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a solution of 3,4'-dimethoxydiphenylamine in the saturated n-octanol at a concentration that is detectable in both phases after partitioning.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol solution with a known volume of the saturated water. The volume ratio should be adjusted based on the expected LogP to ensure measurable concentrations in both phases.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the vessel to achieve a clean separation of the two immiscible layers.

-

Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

-

Validation: The experiment should be performed at least in triplicate. The sum of the mass of the compound in both phases should be consistent with the initial mass added, confirming mass balance.

Conclusion

3,4'-Dimethoxydiphenylamine is a thermally stable, highly lipophilic crystalline solid with poor aqueous solubility and weak basicity. Its sensitivity to atmospheric oxidation necessitates careful storage under inert conditions to maintain its chemical integrity. The physicochemical profile detailed in this guide provides the authoritative grounding required for its effective use in materials science, particularly in the development of organic electronics, and as a versatile intermediate for organic synthesis. For drug development professionals, its properties suggest that formulation science will be a key factor in harnessing its potential therapeutic applications.

References

-

PubChem. (n.d.). 4,4'-Dimethoxydiphenylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). 4,4′-Dimethoxydiphenylamine CAS 101-70-2. Retrieved from [Link]

-

ChemBK. (2024). 4,4-Dimethoxydiphenylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,4'-Dimethoxydiphenylamine: Synthesis, Properties, and Applications in Advanced Materials. Retrieved from [Link]

-

Georganics. (n.d.). 4,4'-Dimethoxydiphenylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Dimethoxydiphenylamine. Retrieved from [Link]

-

MDPI. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Retrieved from [Link]

- Google Patents. (n.d.). US2128100A - Preparation of 4, 4'-dialkoxy diphenylamines.

-

ResearchGate. (2024). a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Retrieved from [Link]

-

ScienceDaily. (2025). Groundbreaking light-driven method to create key drug compounds. Retrieved from [Link]

-

ResearchGate. (2014). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Retrieved from [Link]

-

ClinicSearch. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Retrieved from [Link]

- Google Patents. (n.d.). CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system.

-

PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Retrieved from [Link]

Sources

- 1. ruifuchem.com [ruifuchem.com]

- 2. 4,4'-Dimethoxydiphenylamine - High purity | EN [georganics.sk]

- 3. 4,4 -Dimethoxydiphenylamine Bis(4-methoxyphenyl)amine [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4,4'-DIMETHOXYDIPHENYLAMINE | 101-70-2 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 4,4'-Dimethoxydiphenylamine (CAS 101-70-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Metobromuron (CAS No. 3060-89-7): Properties, Mechanisms, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: While this guide addresses the compound associated with CAS number 3661-49-2 as per the user request, extensive database searches reveal a more consistent and accurate association of the chemical entity 3-(4-bromophenyl)-1-methoxy-1-methylurea with CAS No. 3060-89-7 . This guide will proceed with the data pertinent to this structure, commonly known as Metobromuron.

Introduction: Unveiling the Profile of a Phenylurea Herbicide

Metobromuron is a selective, pre-emergent herbicide belonging to the phenylurea class of compounds. It has been utilized in agriculture for the control of annual broad-leaved weeds and grasses in various crops, including potatoes, carrots, and strawberries.[1] From a chemical standpoint, its structure, featuring a substituted phenyl ring linked to a methoxy-methyl urea moiety, is key to its biological activity. This guide provides a comprehensive technical overview of Metobromuron, delving into its physicochemical properties, mechanism of action, synthesis, and toxicological profile, with a forward-looking perspective on its relevance in broader research and development contexts.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and study. Metobromuron presents as a light yellow, crystalline solid with a musty, naphthalenic odor.[2]

Table 1: Physicochemical Properties of Metobromuron

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [3] |

| Molecular Weight | 259.11 g/mol | [4] |

| Melting Point | 95.6-97.5 °C | [2] |

| Vapor Pressure | 0.219 mPa at 25°C | [2] |

| Water Solubility | 329 mg/L (purified water) | [2] |

| Octanol-Water Partition Coefficient (log Pow) | 2.48 at pH 7.3 | [2] |

| Decomposition Temperature | 173 °C | [2] |

The crystal structure of Metobromuron has been elucidated, revealing an orthorhombic crystal system. The dihedral angle between the urea group plane and the bromophenyl ring is 39.13 (10)°.[4][5] Intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, as well as weak C—H⋯π interactions, contribute to the formation of chains in the crystal lattice. Additionally, short intermolecular Br⋯Br contacts are present.[4][5]

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the N-H stretching of the urea linkage (around 3200-3400 cm⁻¹), C=O stretching of the carbonyl group (around 1665-1760 cm⁻¹), C-N stretching (1029-1335 cm⁻¹), and bands associated with the substituted aromatic ring.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the bromophenyl ring, the N-H proton, and the protons of the methoxy and methyl groups. The aromatic protons would likely appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm). The N-H proton would be a broad singlet. The methoxy and methyl protons would appear as singlets in the upfield region.[9][10][11][12]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon (in the range of 160-180 ppm), the aromatic carbons (110-150 ppm), and the aliphatic carbons of the methoxy and methyl groups (10-70 ppm).[13][14]

-

-

Mass Spectrometry (MS): The mass spectrum of Metobromuron would show a molecular ion peak corresponding to its molecular weight. Intense mass spectral peaks have been reported at m/z 61 (100%), 46 (22%), 258 (14%), and 91 (14%).[3] The fragmentation pattern would be influenced by the cleavage of the urea side chain and the brominated phenyl ring.[9][15]

Synthesis of Metobromuron

The industrial synthesis of Metobromuron typically starts from 4-bromoaniline.[16] A common synthetic route involves the reaction of 4-bromophenyl isocyanate with N,O-dimethylhydroxylamine. Alternatively, a multi-step process can be employed.[3]

Workflow for a Representative Synthesis of Metobromuron:

Caption: A two-step synthesis of Metobromuron.

Detailed Synthetic Protocol (Illustrative):

-

Preparation of 3-(4-bromophenyl)-1-hydroxyurea: To a mixture of hydroxylamine hydrochloride in water, a sodium hydroxide solution is added to adjust the pH to 7-8. Toluene is then added, and 4-bromophenyl isocyanate is added dropwise at a controlled temperature (e.g., 12°C). The reaction is allowed to proceed to completion.[3]

-

Methylation: The resulting solid intermediate is suspended in water, and the pH is adjusted to 8-10 with a sodium hydroxide solution. Dimethyl sulfate is then added dropwise at a controlled temperature (e.g., 20-25°C), while maintaining the pH with the addition of sodium hydroxide.[3]

-

Isolation and Purification: After the reaction is complete, the solid product, Metobromuron, is collected by filtration, washed with water, and dried.[3]

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of Metobromuron stems from its ability to inhibit photosynthesis, specifically by targeting Photosystem II (PSII).[2][17][18]

Signaling Pathway of Photosystem II Inhibition:

Caption: Metobromuron inhibits photosynthesis by blocking electron transport at the QB site of Photosystem II.

Metobromuron binds to the D1 protein of the PSII complex, specifically at the binding niche of the secondary quinone electron acceptor, QB.[17] This binding is competitive with plastoquinone, the native molecule that shuttles electrons from PSII. By occupying the QB binding site, Metobromuron effectively blocks the electron flow from the primary quinone acceptor, QA, to the plastoquinone pool.[18] This interruption of the photosynthetic electron transport chain prevents the formation of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the accumulation of highly reactive oxygen species, causing oxidative damage to cellular components and ultimately leading to plant death.[19]

Experimental Protocol: Chlorophyll a Fluorescence Assay for PSII Inhibition

This protocol provides a framework for assessing the inhibitory effect of compounds like Metobromuron on PSII activity using chlorophyll fluorescence.

Principle: Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII photochemistry. Inhibition of electron transport at the QB site leads to a rapid increase in the fluorescence yield.

Materials:

-

Plant material (e.g., leaf discs from a susceptible plant species)

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Metobromuron stock solution (in a suitable solvent like DMSO or acetone)

-

Incubation buffer (e.g., phosphate buffer)

-

Dark adaptation chamber

Procedure:

-

Sample Preparation: Excise leaf discs from healthy, dark-adapted plants (at least 30 minutes of dark adaptation is recommended).

-

Herbicide Treatment: Incubate the leaf discs in a series of Metobromuron concentrations prepared in the incubation buffer. Include a solvent control (buffer with the same concentration of solvent used for the stock solution).

-

Measurement of Minimal Fluorescence (Fo): Place a treated leaf disc in the PAM fluorometer's leaf clip. Measure the minimal fluorescence level (Fo) using a weak measuring light.

-

Measurement of Maximal Fluorescence (Fm): Apply a saturating pulse of high-intensity light to the leaf disc to transiently close all PSII reaction centers. The maximal fluorescence level (Fm) is recorded during this pulse.

-

Calculation of Maximum Quantum Yield of PSII (Fv/Fm): Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .

-

Data Analysis: A decrease in the Fv/Fm ratio indicates inhibition of PSII. Plot the Fv/Fm values against the logarithm of the Metobromuron concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[20][21][22][23]

Metabolism and Toxicokinetics

Metobromuron is rapidly and extensively absorbed following oral administration in rats.[2] It undergoes extensive metabolism, primarily through N-demethylation and N-demethoxylation, as well as phenyl ring hydroxylation and subsequent conjugation with sulfuric acid, acetic acid, or glutathione.[2][3] The primary target of Metobromuron toxicity is erythrocytes, with secondary effects observed in the spleen, liver, and kidneys.[2] The underlying mechanism is thought to be related to the aniline metabolite, bromoaniline.[2] Metobromuron is not considered to be carcinogenic, developmentally toxic, or reproductively toxic.[2]

Metabolic Pathway of Metobromuron:

Caption: Major metabolic transformations of Metobromuron in biological systems.

Environmental Fate

Metobromuron is moderately persistent in soil and can also persist in water depending on the conditions.[16] It has a moderate risk of leaching to groundwater.[16] Hydrolysis is not a significant degradation pathway under normal environmental conditions, but photolysis on soil surfaces can occur.[2] Biodegradation by soil microorganisms is a key route of dissipation.[3]

Analytical Methodologies

The detection and quantification of Metobromuron residues in environmental and biological samples are crucial for monitoring and risk assessment.

Workflow for LC-MS/MS Analysis of Metobromuron in Water:

Caption: A typical workflow for the analysis of Metobromuron in water samples.

A validated method for the determination of pesticide residues, including Metobromuron, in water often involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25][26]

Illustrative LC-MS/MS Protocol for Water Analysis:

-

Sample Preparation: A water sample is passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analytes.[26]

-

Elution: The retained pesticides are eluted from the cartridge using an appropriate organic solvent.[24]

-

Concentration and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC Separation: The sample is injected into a liquid chromatograph equipped with a C18 column for separation of the target analytes. A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile is commonly used.[26]

-

MS/MS Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[24][27][28]

Structure-Activity Relationship (SAR) and Potential for Drug Development

The phenylurea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][29][30][31] While Metobromuron is optimized for herbicidal activity through its specific substitution pattern that facilitates binding to the D1 protein in plants, the core structure holds potential for targeting homologous binding sites in other organisms or entirely different protein targets.

Quantitative Structure-Activity Relationship (QSAR) studies on phenylurea herbicides have shown that their inhibitory activity on PSII is influenced by physicochemical properties such as hydrophobicity (log P) and electronic parameters of the substituents on the phenyl ring.[2][17][32][33][34]

Although there is no direct evidence of Metobromuron being repurposed for therapeutic applications, other phenylurea derivatives have been investigated as:

-

Anticancer Agents: Some phenylurea compounds have shown potent antitumor activity through various mechanisms, including the inhibition of tubulin polymerization.[29][31]

-

Enzyme Inhibitors: Phenylurea derivatives have been designed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[30][35]

The exploration of the vast chemical space around the phenylurea core, guided by SAR principles, could lead to the discovery of novel therapeutic agents. The knowledge of Metobromuron's interaction with its target protein can inform the design of new molecules with tailored selectivity for targets of therapeutic interest.

Conclusion

Metobromuron, a well-established phenylurea herbicide, serves as a compelling case study in the design and application of biologically active small molecules. Its defined mechanism of action, well-characterized physicochemical properties, and extensive toxicological data provide a solid foundation for its use in agricultural science. For researchers and drug development professionals, the story of Metobromuron and the broader class of phenylurea compounds offers valuable insights into structure-activity relationships and the potential for scaffold hopping and repurposing in the quest for novel therapeutic agents.

References

- Applications of Phenylurea Derivatives in Medicinal Chemistry: Applic

-

Kang, G., Kim, J., Kwon, E., & Kim, T. H. (2015). Crystal structure of metobromuron. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o589. [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(11), 2698. [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3846-3853. [Link]

-

Crystal Structure of Metobromuron. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o589. [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(11), 2698. [Link]

-

Metobromuron. PubChem. [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. [Link]

- Public Release Summary on metobromuron in the product Soleto 500 SC Herbicide. Australian Pesticides and Veterinary Medicines Authority.

-

Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. (2011). Journal of Agricultural and Food Chemistry, 59(13), 7073-7080. [Link]

-

Structure-Activity Studies of Photosynthesis Inhibitors. Taylor & Francis eBooks. [Link]

-

Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (2019). Molecules, 24(18), 3244. [Link]

-

Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. (2024). Revista Ambiente & Água, 19. [Link]

-

Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. (2019). Journal of Analytical Methods in Chemistry, 2019, 6583917. [Link]

- Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. (2018). Journal of Plant Protection Research, 58(1), 1-8.

- Lecture Inhibition of Photosynthesis Inhibition

- Quantitative structure-activity rel

- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu.

-

In vivo label-free mapping of the effect of a photosystem II inhibiting herbicide in plants using chlorophyll fluorescence lifetime. (2017). Biotechnology for Biofuels, 10, 148. [Link]

- CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ...

- CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label.

-

(PDF) Photosystem II inhibitor herbicides. ResearchGate. [Link]

-

Validation Results for LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. LabRulez LCMS. [Link]

- a guide to 13c nmr chemical shift values. compoundchem.com.

- 1H NMR Chemical Shift.

-

Metobromuron (Ref: C 3216). AERU - University of Hertfordshire. [Link]

-

LC-MS/MS pesticide residues determination in surface water resources using for drinking water supply. ResearchGate. [Link]

- Chlorophyll Fluorescence Analysis: A Guide to Good Practice and Understanding some new Applications.

-

5.1 Chlorophyll fluorescence. ClimEx Handbook. [Link]

-

Chlorophyll fluorescence analysis: A guide to good practice and understanding some new applications. Illinois Experts. [Link]

- 1H NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2015). Organic Process Research & Development, 19(10), 1385-1393.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

- Table of Characteristic IR Absorptions.

- IR Chart.

-

(PDF) Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. ResearchGate. [Link]

- Interpretation of Fourier Transform Infrared Spectra (FTIR). http:/ /ejournal.upi. edu.

-

Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. An-Najah Staff. [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

-

Infrared Spectroscopy for the Quality Control of a Granular Tebuthiuron Formulation. MDPI. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

predicting likely fragments in a mass spectrum. YouTube. [Link]

- CN101671328B - Novel synthesis method of sulfonylurea weedicide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of metobromuron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of metobromuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 10. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. youtube.com [youtube.com]

- 16. Metobromuron (Ref: C 3216) [sitem.herts.ac.uk]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vivo label-free mapping of the effect of a photosystem II inhibiting herbicide in plants using chlorophyll fluorescence lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5.1 Chlorophyll fluorescence – ClimEx Handbook [climexhandbook.w.uib.no]

- 23. experts.illinois.edu [experts.illinois.edu]

- 24. mdpi.com [mdpi.com]

- 25. scielo.br [scielo.br]

- 26. researchgate.net [researchgate.net]

- 27. eurl-pesticides.eu [eurl-pesticides.eu]

- 28. lcms.labrulez.com [lcms.labrulez.com]

- 29. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. taylorfrancis.com [taylorfrancis.com]

- 34. spu.edu.sy [spu.edu.sy]

- 35. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methoxy-Substituted Diarylamines

Introduction

Methoxy-substituted diarylamines are privileged scaffolds in modern chemistry, forming the core of a vast array of functional molecules. Their unique electronic properties, imparted by the electron-donating methoxy group, make them indispensable in materials science, particularly as hole-transporting materials in organic light-emitting diodes (OLEDs), such as the renowned Spiro-OMeTAD.[1][2] In the pharmaceutical realm, this motif is integral to the development of therapeutic agents, including estrogen receptor (ER) antagonists.[1][2]

The construction of the C(sp²)–N bond to form these diarylamines, however, is not trivial. Traditional methods often fall short, suffering from limited substrate scope or requiring harsh reaction conditions incompatible with sensitive functional groups.[3] This guide provides a comprehensive overview of the three preeminent modern strategies for synthesizing methoxy-substituted diarylamines: the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the copper-catalyzed Chan-Lam coupling.[1][4] We will delve into the mechanistic underpinnings of each transformation, provide field-proven insights into optimizing reaction parameters, and present detailed, validated protocols for practical application.

Part 1: The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines since its development in the mid-1990s.[3] It stands as the most versatile and widely used method for C–N cross-coupling due to its broad functional group tolerance, high efficiency, and rationally tunable catalyst systems.[5][6]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for specific substrates, such as those bearing methoxy groups.

The generally accepted mechanism involves three key steps:[3][10]

-

Oxidative Addition: The active L-Pd(0) catalyst reacts with the methoxy-substituted aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex. This is often the rate-determining step.[7]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The diarylamine product is formed by the reductive elimination of the C–N bond, regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Causality Behind Experimental Choices

Synthesizing methoxy-substituted diarylamines requires careful selection of parameters, as the electron-donating nature of the methoxy group can influence reaction kinetics.

A. Ligand Selection: The Key to Success The ligand is arguably the most critical component. For electron-rich aryl halides like methoxy-substituted variants, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3][9]

-

Rationale: These ligands promote the formation of a highly reactive, monoligated [L-Pd(0)] species.[11] This steric bulk and electron-donating ability accelerates both the oxidative addition of the electron-rich aryl halide and the final reductive elimination step, leading to higher turnover numbers and faster reactions.[3][12]

-

Field-Proven Ligands: The "Buchwald Ligands" are exemplary. Ligands such as XPhos , SPhos , and RuPhos are frequently employed for coupling methoxy-aryl halides.[11][13]

B. Palladium Source Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[9] These are Pd(II) and Pd(0) precursors, respectively. If a Pd(II) source is used, it must be reduced in situ to the active Pd(0) state, a process often facilitated by the phosphine ligand or amine itself.[14]

C. Base Selection A strong, non-nucleophilic base is essential to deprotonate the amine without causing unwanted side reactions.

-

Rationale: The base's strength (pKa) must be sufficient to deprotonate the amine-palladium complex. Its steric bulk can also be important.

-

Common Choices: Sodium tert-butoxide (NaOtBu) is a powerful and common choice.[14] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[8][15]

D. Solvent and Temperature Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common.[16] Reaction temperatures typically range from 80-110 °C to ensure efficient catalysis.[14][16]

Data Presentation: Catalyst System Performance

The choice of ligand and base significantly impacts yield. The following table summarizes typical outcomes for the coupling of 4-bromoanisole and aniline, demonstrating the efficacy of modern catalyst systems.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOtBu (1.4) | Toluene | 100 | Moderate |

| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | Good |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | Excellent |

| 4 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | Excellent |

Note: Yields are representative based on literature precedent for similar electron-rich substrates.

Experimental Protocol: Synthesis of Bis(4-methoxyphenyl)amine

This protocol is a self-validating system for a typical Buchwald-Hartwig amination.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

4-Bromoanisole

-

4-Methoxyaniline (p-Anisidine)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and RuPhos (0.04 mmol, 2 mol%). Seal the flask, and purge with argon or nitrogen for 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (2.8 mmol, 1.4 equiv), 4-methoxyaniline (2.2 mmol, 1.1 equiv), and anhydrous toluene (10 mL).

-

Substrate Addition: Add 4-bromoanisole (2.0 mmol, 1.0 equiv) via syringe.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction mixture with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure bis(4-methoxyphenyl)amine.

Part 2: The Classic Method: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the historical forerunner to modern cross-coupling, traditionally involving the reaction of an aryl halide with a nucleophile in the presence of stoichiometric copper at very high temperatures.[17][18] While effective, these harsh conditions limited its scope. Modern advancements, particularly the introduction of ligands, have transformed it into a milder, catalytic, and more practical method.[19]

Mechanistic Rationale

The precise mechanism of the ligand-assisted Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.

-

Active Catalyst Formation: A Cu(I) salt reacts with the amine and base to form a copper(I)-amido complex.

-

Oxidative Addition: The aryl halide adds to the copper(I)-amido complex to generate a Cu(III) intermediate.

-

Reductive Elimination: The C–N bond is formed via reductive elimination from the Cu(III) center, releasing the diarylamine product and a Cu(I)-halide species, which is then recycled.

Causality Behind Experimental Choices

The key to a successful modern Ullmann reaction is mitigating the harshness of the classical procedure.

-

Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.[20] Other sources like CuCl or copper nanoparticles can also be used.[19][21]

-

Ligand: This is the most critical improvement over the classical method. Simple, inexpensive bidentate ligands like L-proline , N-methylglycine , or diamines dramatically accelerate the reaction, allowing for catalytic copper use and significantly lower temperatures (e.g., 40-90 °C).[22] For methoxy-substituted substrates, ligands such as 4,4′-dimethoxy-2,2′-bipyridine have proven highly effective.[19]

-

Base: A moderately strong inorganic base is required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are standard choices.[20]

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are necessary to facilitate the reaction.[18][22]

Data Presentation: Classical vs. Ligand-Assisted Ullmann

| Parameter | Classical Ullmann Reaction | Modern Ligand-Assisted Ullmann |

| Copper | Stoichiometric Cu powder | Catalytic (1-10 mol%) Cu(I) salt |

| Temperature | > 200 °C | 40 - 120 °C |

| Ligand | None | Required (e.g., L-proline, diamines) |

| Substrate Scope | Limited (activated aryl halides) | Broad (including unactivated halides) |

| Yields | Often low to moderate | Good to excellent |

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)aniline

This protocol details a ligand-assisted Ullmann condensation.

Materials:

-

Copper(I) Iodide (CuI)

-

4-Iodoanisole

-

Aniline

-

L-Proline

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Setup: To a round-bottom flask, add CuI (0.1 mmol, 5 mol%), L-proline (0.4 mmol, 20 mol%), and K₂CO₃ (4.0 mmol, 2.0 equiv).

-

Reagent Addition: Add 4-iodoanisole (2.0 mmol, 1.0 equiv), aniline (2.4 mmol, 1.2 equiv), and anhydrous DMSO (8 mL).

-

Reaction: Place the flask under a nitrogen atmosphere. Heat the mixture to 90 °C and stir for 24 hours.

-

Workup: Cool the reaction to room temperature. Add aqueous ammonia (20 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the product.

Part 3: An Alternative Route: Chan-Lam Coupling

The Chan-Lam coupling offers a distinct and powerful alternative by utilizing an aryl boronic acid instead of an aryl halide as the coupling partner.[23] Its primary advantages are the exceptionally mild reaction conditions—often proceeding at room temperature and open to the air.[24][25]

Mechanistic Rationale

The Chan-Lam reaction mechanism involves the coupling of two relative nucleophiles, mediated by copper.

-

Transmetalation: The aryl boronic acid transmetalates with a Cu(II) salt (e.g., Cu(OAc)₂) to form an aryl-Cu(II) species.

-

Ligand Exchange: The amine coordinates to the copper center.

-

Reductive Elimination: A proposed Cu(III) intermediate, formed via disproportionation or oxidation, undergoes reductive elimination to forge the C–N bond and generate a Cu(I) species.[23][25]

-

Reoxidation: The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, which is typically oxygen from the air.[24]

Causality Behind Experimental Choices

-

Aryl Source: The key substrate is a methoxy-substituted aryl boronic acid, which is often commercially available or readily prepared.

-

Copper Source: Copper(II) acetate, Cu(OAc)₂, is the most prevalent and effective catalyst.[25]

-

Additives: The reaction is often facilitated by a base, such as pyridine or triethylamine, which can also act as a ligand.[23]

-

Solvent & Conditions: Dichloromethane (CH₂Cl₂) is a common solvent. A major advantage is that the reaction can be run at room temperature and is tolerant of air and moisture.[23]

Part 4: Method Selection Guide

Choosing the optimal synthetic route depends on several factors, including substrate availability, functional group tolerance, and desired reaction conditions.

Comparative Analysis of Key Methods

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling |

| Aryl Source | Aryl Halide / Triflate | Aryl Halide | Aryl Boronic Acid |

| Catalyst | Palladium (Pd) | Copper (Cu) | Copper (Cu) |

| Typical Ligands | Bulky Phosphines (XPhos, RuPhos) | Diamines, L-Proline | Pyridine (optional) |

| Base | Strong (NaOtBu) or Weak (K₃PO₄) | Moderate (K₂CO₃) | Mild (Et₃N, Pyridine) |

| Temperature | High (80-110 °C) | Moderate to High (40-120 °C) | Low (Room Temp) |

| Key Advantage | Broadest scope, highly reliable | Low-cost catalyst | Very mild conditions, air-tolerant |

| Key Limitation | Costly catalyst/ligands, air-sensitive | Can require high temp, narrower scope | Requires boronic acid, side reactions |

Decision-Making Workflow

Conclusion and Future Outlook

The synthesis of methoxy-substituted diarylamines is well-served by a powerful triumvirate of cross-coupling reactions. The Buchwald-Hartwig amination offers the greatest reliability and substrate scope, making it the go-to method for complex targets. The Ullmann condensation , revitalized by modern ligand development, provides a cost-effective alternative. Finally, the Chan-Lam coupling presents an exceptionally mild and operationally simple route when the corresponding aryl boronic acid is available.

The future of C–N bond formation continues to evolve. Research into using more earth-abundant and less expensive catalysts, such as iron, is gaining traction.[26] Furthermore, methods involving direct C–H amination are emerging as a frontier in the field, promising even more efficient and atom-economical syntheses by obviating the need for pre-functionalized aryl coupling partners.[1] As these new technologies mature, the toolkit available to researchers and drug development professionals for constructing these vital molecular scaffolds will only continue to expand.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Neufeldt, S. R., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Capriati, V., et al. (2018). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Selectivity issue in C−N couplings between diarylamines and aryl halides bearing free amino groups for triarylamine synthesis. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

-

Wikipedia. Chan–Lam coupling. [Link]

-

Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Wang, Y.-F., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

-

Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

-

NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]

-

ResearchGate. (n.d.). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling.... [Link]

-

ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]

-

Royal Society of Chemistry. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. [Link]

-

ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

Sources

- 1. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. m.youtube.com [m.youtube.com]

- 11. entegris.com [entegris.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 24. Chan-Lam Coupling [organic-chemistry.org]

- 25. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 26. researchgate.net [researchgate.net]

Core Molecular Identity and Physicochemical Characteristics

An In-depth Technical Guide to the Molecular Structure of 3-methoxy-N-(4-methoxyphenyl)aniline

Foreword for the Modern Researcher: The diarylamine scaffold is a cornerstone of contemporary materials science and medicinal chemistry. Its unique electronic properties and conformational flexibility make it a privileged structure. This guide focuses on a specific, asymmetrically substituted diarylamine: this compound. We move beyond a simple recitation of data to provide a deeper understanding of its three-dimensional structure, the causal factors behind its synthesis, its spectroscopic signature, and its potential as a high-value molecular building block. As a senior application scientist, my goal is to bridge theoretical understanding with practical, field-proven insights for professionals engaged in advanced research and development.

This compound, also known as 3,4'-dimethoxydiphenylamine, is an aromatic secondary amine. Its structure is characterized by two anisole rings linked by a nitrogen atom, with the methoxy groups positioned at the 3 and 4' positions, respectively. This asymmetric substitution pattern is critical, as it imparts distinct electronic and steric properties compared to its symmetric isomers like 4,4'-dimethoxydiphenylamine[1].

The distinct placement of the electron-donating methoxy groups—one meta to the amine linkage and one para—modulates the electron density distribution across the molecule, influencing its reactivity, photophysical properties, and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Data Source |

|---|---|---|

| CAS Number | 3661-49-2 | TCI Chemicals |

| Molecular Formula | C₁₄H₁₅NO₂ | TCI Chemicals |

| Molecular Weight | 229.28 g/mol | TCI Chemicals |

| IUPAC Name | This compound | TCI Chemicals |

| Appearance | Light yellow to brown crystalline solid | TCI Chemicals |

| Melting Point | 66-70 °C | TCI Chemicals |

| Boiling Point | 195 °C (at 11 mmHg) | TCI Chemicals |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, dichloromethane. | Inferred from analogous compounds[1][2] |

| Stability | May be sensitive to prolonged air exposure (oxidation). | Inferred from 4,4'-dimethoxydiphenylamine[1] |

Synthesis Pathway: The Buchwald-Hartwig Amination

While various methods for C-N bond formation exist, the palladium-catalyzed Buchwald-Hartwig amination stands out as the most efficient and versatile approach for synthesizing diarylamines like this compound. This reaction provides high yields and excellent functional group tolerance, making it a staple in modern organic synthesis.

The causality behind this choice lies in the mechanism's efficiency. The palladium catalyst, in conjunction with a specialized phosphine ligand, creates a catalytic cycle that effectively couples an aryl halide (or triflate) with an amine, a transformation that is otherwise energetically unfavorable.

Hypothetical Synthesis Protocol

This protocol is based on established methodologies for analogous triarylamines and diarylamines[2]. It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).

Reactants:

-

3-Bromoanisole (1.0 equiv)

-

p-Anisidine (4-methoxyaniline) (1.1 equiv)[3]

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Xantphos (ligand) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (base) (1.4 equiv)

-

Anhydrous Toluene (solvent)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: A flame-dried Schlenk flask is charged with sodium tert-butoxide. The flask is evacuated and backfilled with argon or nitrogen three times. This step is critical as the palladium catalyst in its active form is oxygen-sensitive.

-

Catalyst Pre-formation (Optional but Recommended): In the Schlenk flask, add Pd(OAc)₂, Xantphos, and anhydrous toluene. Stir the mixture at room temperature for 15 minutes. The formation of the active Pd(0)-ligand complex is often the rate-limiting step, and pre-formation ensures catalytic consistency.

-

Addition of Reagents: To the catalyst mixture, add p-anisidine followed by 3-bromoanisole via syringe.

-

Reaction Execution: The flask is sealed and heated to 100-110 °C with vigorous stirring. The reaction is monitored by TLC until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Mechanistic Visualization

The Buchwald-Hartwig cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Molecular Structure and Spectroscopic Analysis

The definitive structure of a molecule is elucidated through a combination of techniques, primarily X-ray crystallography and spectroscopy. While a specific crystal structure for this compound is not publicly available, we can infer its key structural features from closely related compounds.

Inferred Crystallographic and Conformational Features

Analysis of diarylamine and N-arylaniline crystal structures reveals common motifs[1][4][5].

-

Non-Planarity: The molecule is not planar. The two phenyl rings are twisted relative to each other. The dihedral angle between the mean planes of the two rings is expected to be significant, likely in the range of 50-60°, as seen in related structures[4]. This twist is a result of steric hindrance around the nitrogen bridge.

-

C-N-C Bond Angle: The C-N-C bond angle is predicted to be around 125-130°, indicating a trigonal planar geometry with some steric expansion.

-

Intermolecular Interactions: In the solid state, the structure would be stabilized by intermolecular forces. While the N-H group is a weak hydrogen bond donor, N-H···O interactions with the methoxy oxygen atoms of neighboring molecules are plausible. Weak C-H···π interactions are also expected to play a role in the crystal packing[4].

Spectroscopic Signature

Spectroscopy provides a fingerprint of the molecule's bonding and electronic environment.

Table 2: Predicted Spectroscopic Data

| Technique | Region / Shift (δ) | Assignment and Rationale |

|---|---|---|

| ¹H NMR | ~8.0-8.5 ppm (broad s, 1H) | N-H proton: Broad due to quadrupole coupling with nitrogen and potential for exchange. |

| ~6.8-7.3 ppm (m, 4H) | para-substituted ring: Protons on the 4-methoxyphenyl ring, appearing as two doublets (AA'BB' system). | |

| ~6.3-6.8 ppm (m, 4H) | meta-substituted ring: Protons on the 3-methoxyphenyl ring, exhibiting more complex splitting patterns. | |

| ~3.80 ppm (s, 3H) | para-OCH₃: Methoxy group on the 4-methoxyphenyl ring. | |

| ~3.75 ppm (s, 3H) | meta-OCH₃: Methoxy group on the 3-methoxyphenyl ring. | |

| ¹³C NMR | ~150-160 ppm | C-O carbons: Aromatic carbons directly attached to the methoxy groups. |

| ~140-145 ppm | C-N carbons: Aromatic carbons directly attached to the nitrogen atom. | |

| ~100-130 ppm | Other aromatic carbons: Remaining sp² carbons in the phenyl rings. | |

| ~55 ppm | -OCH₃ carbons: sp³ carbons of the two methoxy groups. | |

| FT-IR | ~3400 cm⁻¹ (sharp) | N-H stretch: Characteristic for secondary amines. |

| ~3000-3100 cm⁻¹ | Aromatic C-H stretch. | |

| ~1240 cm⁻¹ (strong) | Asymmetric C-O-C stretch: Characteristic of the aryl ether (methoxy) group[2]. | |

| ~1030 cm⁻¹ (strong) | Symmetric C-O-C stretch. |

| | ~1500-1600 cm⁻¹ | C=C aromatic ring stretches. |

Note: Predicted NMR shifts are based on analogous structures and general principles[2][6][7]. Actual values may vary depending on the solvent and experimental conditions.

Applications in Research and Development

The unique electronic and structural features of this compound make it a compelling candidate for advanced applications.

Materials Science

Diarylamines and triarylamines are foundational components in organic electronics due to their excellent hole-transporting capabilities[2]. The electron-rich nature of the nitrogen atom and phenyl rings facilitates the movement of positive charge carriers (holes).

-

OLEDs: This molecule could serve as a building block for hole-transport layer (HTL) materials in Organic Light-Emitting Diodes (OLEDs). The asymmetric methoxy substitution could be exploited to fine-tune the highest occupied molecular orbital (HOMO) energy level for efficient charge injection from the anode.

-

Organic Photovoltaics (OPVs): It can be used as a core structure for synthesizing donor materials in bulk heterojunction solar cells.

Drug Development and Medicinal Chemistry

The diarylamine motif is present in numerous biologically active compounds. The ability of this compound to participate in hydrogen bonding and π-stacking interactions makes it an attractive scaffold for inhibitor design.

-

Enzyme Inhibition: A closely related Schiff base, (4-methoxy-benzylidene)-(3-methoxyphenyl)-amine, has demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology as a skin-whitening agent[8]. This indicates that the core 3,4'-dimethoxydiarylamine structure is amenable to binding in enzyme active sites.

-

Antiviral Scaffolds: N-phenylbenzamide derivatives, which contain a similar structural core, have been shown to possess anti-HBV activity, potentially by modulating intracellular protein levels[9]. This highlights the potential of this scaffold in the development of novel antiviral agents.

Sources

- 1. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-N,N-bis(4-methylphenyl)aniline (106614-58-8) for sale [vulcanchem.com]

- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | C14H12N2O3 | CID 221218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]